molecular formula C12H15N B1460157 1-Phenyl-2-azaspiro[3.3]heptane CAS No. 1803580-67-7

1-Phenyl-2-azaspiro[3.3]heptane

Cat. No.: B1460157
CAS No.: 1803580-67-7
M. Wt: 173.25 g/mol
InChI Key: WBXZRRVBGSPLKV-UHFFFAOYSA-N
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Description

1-Phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a phenyl group and an azaspiro[3.3]heptane moiety.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a bioisostere of piperidine, a common scaffold in drug design . This interaction suggests that this compound can mimic the biochemical behavior of piperidine-containing compounds, potentially inhibiting or activating similar enzymes and receptors. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall biochemical activity.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Janus kinase (JAK) signaling pathway, which is crucial for cytokine receptor signaling and immune response regulation . By modulating this pathway, this compound can alter gene expression patterns and metabolic activities within the cell, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, its structural similarity to piperidine allows it to bind to piperidine-binding sites on enzymes and receptors, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as cytotoxicity, organ damage, or systemic toxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter the compound’s biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . For example, binding to plasma proteins can influence the compound’s bioavailability and distribution in the bloodstream, while interactions with membrane transporters can facilitate its uptake into target cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, localization to the nucleus may enable interactions with transcription factors and other nuclear proteins, influencing gene expression and cellular responses. Similarly, localization to the mitochondria or endoplasmic reticulum can impact metabolic processes and cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-azaspiro[3.3]heptane typically involves a [2+2] cycloaddition reaction between an endocyclic alkene and chlorosulfonyl isocyanate to form a spirocyclic β-lactam. This intermediate is then reduced using alane to yield the desired azaspiro compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar azaspiro compounds suggests that modular and scalable synthetic approaches can be employed. These methods often involve the use of robust catalysts and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Properties

IUPAC Name

3-phenyl-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-10(6-3-1)11-12(9-13-11)7-4-8-12/h1-3,5-6,11,13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZRRVBGSPLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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